

ARN077: A Comparative Guide to its Selectivity for N-acylethanolamine Acid Amidase

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Compound of Interest

Compound Name: ARN 077

Cat. No.: B10828027

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This guide provides a comprehensive comparison of ARN077's inhibitory activity against its primary target, N-acylethanolamine acid amidase (NAAA), versus other key hydrolases involved in endocannabinoid signaling. The data presented herein underscores the high selectivity of ARN077, making it a valuable tool for investigating the physiological and pathological roles of NAAA.

Executive Summary

ARN077 is a potent and highly selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA). This guide summarizes the available experimental data on the cross-reactivity of ARN077 with other functionally related hydrolases, namely fatty acid amide hydrolase (FAAH) and acid ceramidase. The presented data demonstrates that ARN077 exhibits exceptional selectivity for NAAA, with minimal to no activity against the other tested enzymes at significant concentrations.

Comparative Selectivity Data

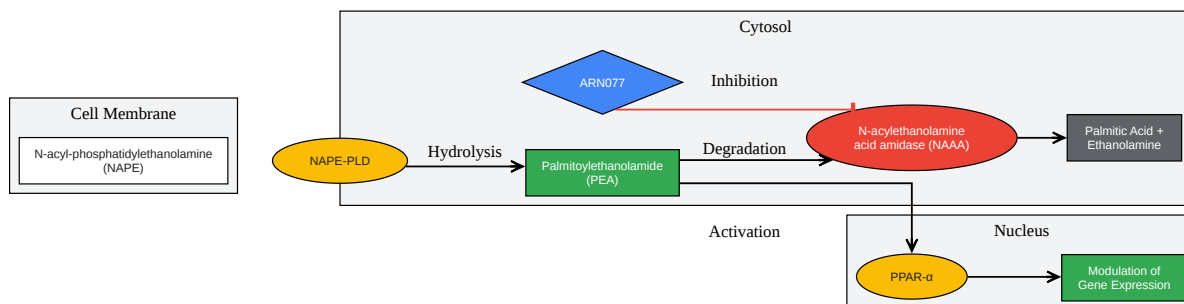
The following table summarizes the inhibitory potency of ARN077 against human NAAA and its cross-reactivity with other relevant hydrolases.

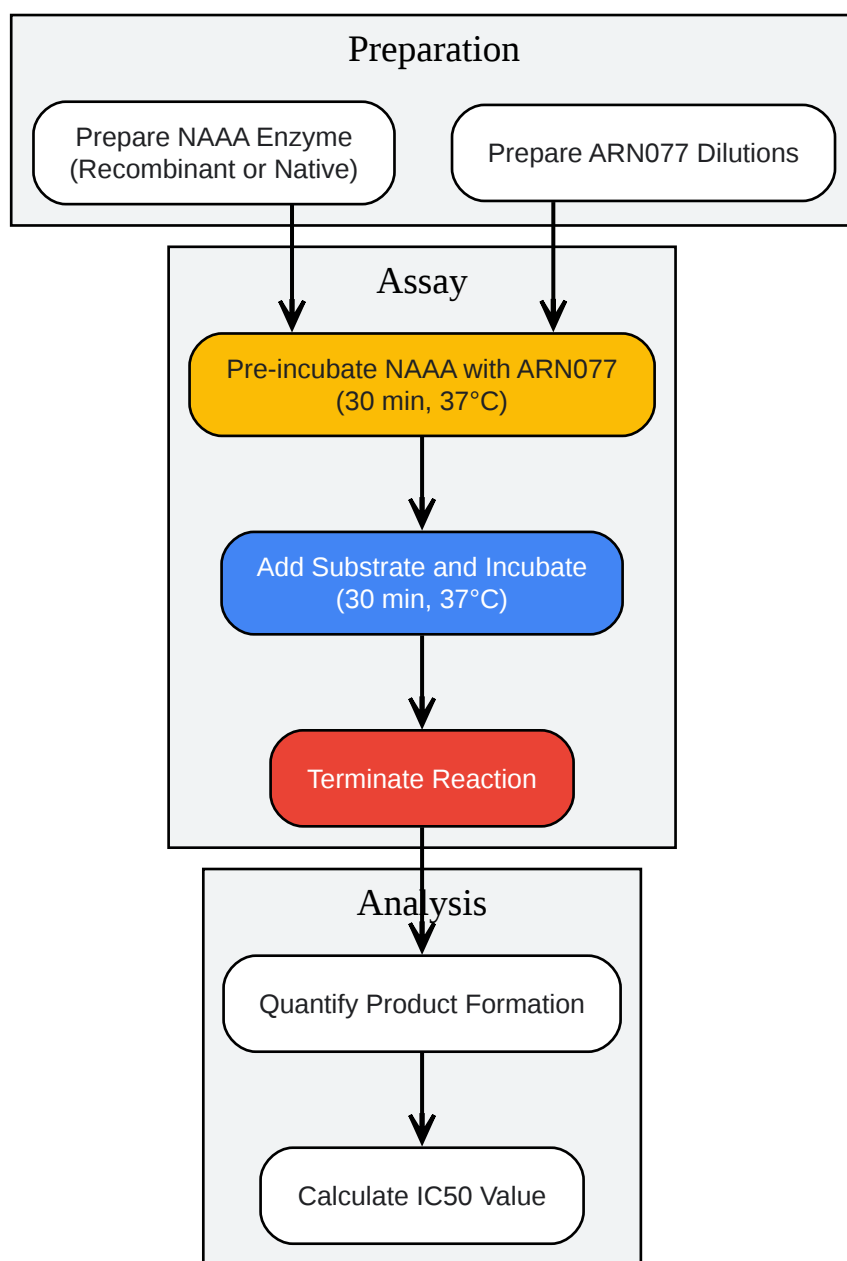
Target Enzyme	IC50 / % Inhibition	Species	Reference
N-acylethanolamine acid amidase (NAAA)	~7 nM	Human	[1]
Fatty acid amide hydrolase (FAAH)	No significant inhibition at 10 μ M	Rat	[2]
Acid Ceramidase	No significant inhibition at 100 μ M	Not Specified	[2]
Monoacylglycerol lipase (MAGL)	Data not available	-	-

Note: While specific data for ARN077 against monoacylglycerol lipase (MAGL) is not currently available, the high selectivity observed against FAAH and acid ceramidase suggests a favorable selectivity profile.

Signaling Pathway of NAAA Inhibition

The inhibition of NAAA by ARN077 leads to an increase in the levels of N-acylethanolamines, such as palmitoylethanolamide (PEA). PEA is an endogenous lipid mediator that activates the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR- α), which in turn modulates the transcription of genes involved in inflammation and pain signaling.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
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